molecular formula C15H24ClNOS B4408284 2,6-Dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride

2,6-Dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride

Cat. No.: B4408284
M. Wt: 301.9 g/mol
InChI Key: WIWHLAHDUYUXAV-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl and thioethyl groups.

Properties

IUPAC Name

2,6-dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS.ClH/c1-12-4-6-15(7-5-12)18-9-8-16-10-13(2)17-14(3)11-16;/h4-7,13-14H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWHLAHDUYUXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCSC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with 4-methylphenylthiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The morpholine ring may also interact with various receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylmorpholine: Lacks the thioether group, making it less reactive in certain chemical reactions.

    4-methylphenylthiomorpholine: Contains a similar thioether group but lacks the dimethyl substitution on the morpholine ring.

Uniqueness

2,6-Dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride is unique due to its combination of dimethyl and thioether substitutions on the morpholine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride
Reactant of Route 2
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2,6-Dimethyl-4-[2-(4-methylphenyl)sulfanylethyl]morpholine;hydrochloride

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